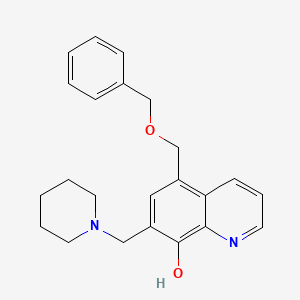
5-(Phenylmethoxymethyl)-7-(1-piperidinylmethyl)-8-quinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(phenylmethoxymethyl)-7-(1-piperidinylmethyl)-8-quinolinol is a hydroxyquinoline.
Wissenschaftliche Forschungsanwendungen
Electronic and Electroluminescent Properties
Organoboron complexes featuring substituted 8-quinolinolates, closely related to 5-(Phenylmethoxymethyl)-7-(1-piperidinylmethyl)-8-quinolinol, have been synthesized and characterized for their luminescent properties. These complexes demonstrate potential in electronic and electroluminescent applications due to their unique structural and electronic characteristics (Kappaun et al., 2006).
Anti-Corrosion Performance
Studies on 8-hydroxyquinoline derivatives, similar to the chemical , have shown significant anti-corrosion properties for mild steel in acidic mediums. These derivatives act as cathodic inhibitors and have been evaluated using various techniques such as weight loss and electrochemical techniques (Douche et al., 2020).
Antimicrobial Activity
Compounds like 5-(4-Methyl piperazinyl methylene)-8-hydroxy quinoline, structurally related to the chemical in focus, have been synthesized and characterized for their antimicrobial activities. Such studies provide insights into the potential use of these compounds in medical and pharmaceutical applications (Patel & Vohra, 2006).
Fluorescent Properties and Cytotoxicity
Studies on Schiff bases derived from quinolinone, which are structurally similar, have revealed interesting fluorescent properties. These compounds have been evaluated for their in vitro cytotoxicity against certain cancer cell lines, suggesting potential applications in bio-imaging and cancer research (Trávníček et al., 2014).
Electrochemical Activity
Related compounds, such as self-dispersed polyaniline derivatives of 8-quinolinol, have been studied for their electrochemical activity in neutral media. These materials show potential for applications in biosensors due to their redox reversibility and stability in various pH ranges (Li et al., 2010).
Eigenschaften
Produktname |
5-(Phenylmethoxymethyl)-7-(1-piperidinylmethyl)-8-quinolinol |
|---|---|
Molekularformel |
C23H26N2O2 |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
5-(phenylmethoxymethyl)-7-(piperidin-1-ylmethyl)quinolin-8-ol |
InChI |
InChI=1S/C23H26N2O2/c26-23-19(15-25-12-5-2-6-13-25)14-20(21-10-7-11-24-22(21)23)17-27-16-18-8-3-1-4-9-18/h1,3-4,7-11,14,26H,2,5-6,12-13,15-17H2 |
InChI-Schlüssel |
CAHUZYYLADXTHI-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)COCC4=CC=CC=C4 |
Kanonische SMILES |
C1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)COCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



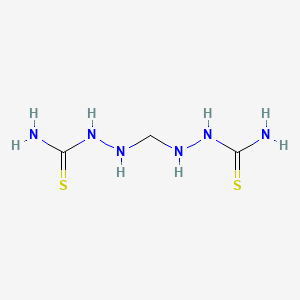
![[4-[(1-Hydroxy-2-oxoazepan-3-yl)amino]-4-oxobutan-2-yl] (2S)-2-[[2-(2-hydroxyphenyl)-4-methyl-5H-1,3-oxazole-4-carbonyl]amino]-6-[hydroxy(tetradecanoyl)amino]hexanoate](/img/structure/B1227919.png)
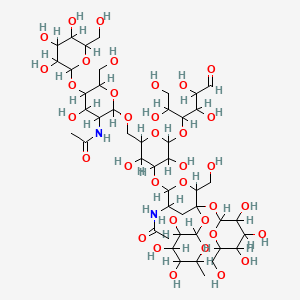
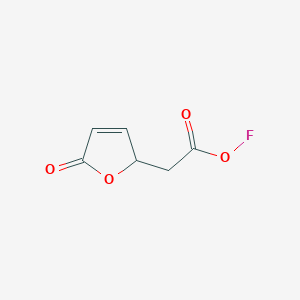
![3-[(1S,3S,5S,6R,8R,10S,12S,14S,15S,18R,19R,23R)-5,6,22-Trihydroxy-8,14,18-trimethyl-4,9,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one](/img/structure/B1227927.png)
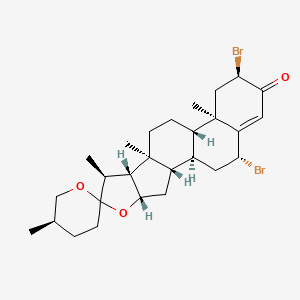
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methyl-4-nitro-3-pyrazolecarboxamide](/img/structure/B1227931.png)

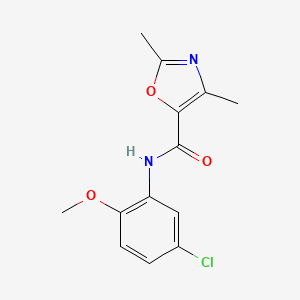
![5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-triazolecarboxamide](/img/structure/B1227938.png)
![N-[4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)-oxomethyl]phenyl]-2-oxolanecarboxamide](/img/structure/B1227939.png)
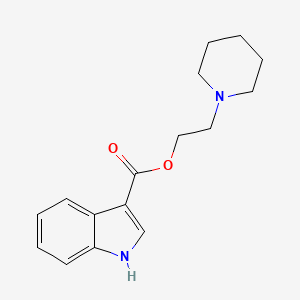
![2-amino-7,7-dimethyl-5-oxo-4-[1-phenyl-3-(4-propan-2-ylphenyl)-4-pyrazolyl]-6,8-dihydro-4H-1-benzopyran-3-carbonitrile](/img/structure/B1227943.png)
![3-(4-benzoyl-1-piperazinyl)-1-(2-methylpropyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B1227944.png)